molecular formula C7H5FN2 B6249605 5-ethynyl-6-fluoropyridin-2-amine CAS No. 1824299-95-7

5-ethynyl-6-fluoropyridin-2-amine

Cat. No.: B6249605
CAS No.: 1824299-95-7
M. Wt: 136.1
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Description

5-Ethynyl-6-fluoropyridin-2-amine (CAS 1824299-95-7) is a fluorinated heterocyclic building block of interest in medicinal chemistry and neuroscience research. This compound features a pyridine core substituted with both an ethynyl and an amine group, and it is part of a class of molecules known to be investigated as key intermediates in the development of metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators (NAMs) . The strategic incorporation of fluorine and alkyne functional groups is a common motif in drug discovery, as fluorine can enhance metabolic stability, lipophilicity, and membrane permeability of potential therapeutic compounds . Researchers value this compound for its utility in constructing novel chemical entities, particularly for central nervous system (CNS) targets. The 2-aminopyridine scaffold is a recognized pharmacophore that can contribute to potent and selective enzyme inhibition, as seen in the design of neuronal nitric oxide synthase (nNOS) inhibitors . As a specialized chemical reagent, this compound is offered for research applications in drug discovery and development. It is supplied as a reference standard and is intended for laboratory research use only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDWVRUHODKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824299-95-7
Record name 5-ethynyl-6-fluoropyridin-2-amine
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Chemical Reactivity and Mechanistic Investigations of 5 Ethynyl 6 Fluoropyridin 2 Amine

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, at the C5 position is a highly versatile functional handle, amenable to a variety of chemical transformations that allow for molecular elaboration.

The terminal C-H bond of the ethynyl group is sufficiently acidic to participate in a range of cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for creating extended π-conjugated systems. wikipedia.orglibretexts.org While direct studies on 5-ethynyl-6-fluoropyridin-2-amine are not prevalent, the reactivity is well-established for a vast array of related alkynyl-substituted heterocycles. nih.gov

The Sonogashira reaction is typically performed under mild conditions, employing a dual-catalyst system. organic-chemistry.org A palladium(0) complex serves as the primary catalyst, while a copper(I) salt, such as CuI, acts as a co-catalyst. The reaction is carried out in the presence of an amine base, which not only facilitates the deprotonation of the alkyne but also serves to neutralize the hydrogen halide byproduct. wikipedia.org This methodology allows for the coupling of the this compound core with a diverse range of functionalized aryl or vinyl halides, enabling the synthesis of complex molecules with tailored electronic and photophysical properties.

Table 1: Typical Conditions for Sonogashira Cross-Coupling Reactions

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling cycle
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne for transmetalation
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Deprotonates the alkyne, neutralizes HX byproduct
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes reactants and catalysts
Temperature Room Temperature to mild heating Allows for controlled reaction rates

The ethynyl group is an ideal participant in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The ethynyl moiety on the pyridine (B92270) ring can readily react with a wide variety of organic azides to link the pyridine core to other molecules, including polymers, biomolecules, or fluorescent tags.

Furthermore, catalyst-free click reactions are possible. The spontaneous amino-yne click reaction, for instance, occurs between electron-deficient alkynes and amines at room temperature without any catalyst, yielding regio- and stereo-selective β-enaminones. acs.org The mechanism involves the attack of the nitrogen's non-bonding electron pair on the terminal carbon of an activated ethynyl group. The electron-withdrawing nature of the fluorinated pyridine ring in this compound enhances the electrophilicity of the alkyne, making it a suitable substrate for such catalyst-free cycloadditions.

The reduction of this compound can proceed via several pathways depending on the catalyst and reaction conditions, leading to different products. The hydrogenation can target the ethynyl group, the pyridine ring, or both simultaneously. acs.orgnih.gov

Selective hydrogenation of the alkyne can yield either the corresponding alkene (5-ethenyl-6-fluoropyridin-2-amine) or the fully saturated alkane (5-ethyl-6-fluoropyridin-2-amine). This is typically achieved using catalysts like Lindlar's catalyst for the cis-alkene or standard catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure for the alkane.

More forceful hydrogenation conditions, often employing rhodium, platinum, or palladium catalysts under elevated hydrogen pressure and temperature, can lead to the reduction of both the triple bond and the pyridine ring. youtube.com Studies on 2-ethynylpyridine (B158538) have shown that simultaneous hydrogenation of the ring and the triple bond can occur, ultimately yielding the corresponding ethylpiperidine derivative. acs.orgnih.gov However, interrupting the hydrogenation can also lead to partially saturated intermediates. nih.gov The presence of the fluorine atom may influence catalyst activity and selectivity, but the general pathways remain plausible.

Table 2: Potential Hydrogenation Products of this compound

Product Name Structure Resulting from Reduction of: Typical Conditions
5-Ethenyl-6-fluoropyridin-2-amine Alkyne to Alkene H₂, Lindlar's Catalyst
5-Ethyl-6-fluoropyridin-2-amine Alkyne to Alkane H₂, Pd/C (controlled)
5-Ethyl-6-fluoropiperidin-2-amine Alkyne to Alkane & Pyridine to Piperidine H₂, Rh/C or PtO₂ (high pressure/temp)

Reactivity of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the C6 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Pyridine is an electron-deficient heterocycle, which inherently activates it towards nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing fluorine atom and, to a lesser extent, the ethynyl group at C5. youtube.com The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride (B91410) ion, which is a good leaving group.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position. nih.gov A wide range of nucleophiles can be used to displace the fluorine atom, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse array of 6-substituted 2-aminopyridine (B139424) derivatives. acs.orgresearchgate.netrsc.org

The electronic properties of the pyridine ring in this compound are profoundly influenced by its substituents. Both the fluorine atom and the ethynyl group are electron-withdrawing.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), significantly reducing the electron density across the entire ring. rsc.org

Ethynyl Group: The sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the aromatic ring, causing it to also act as an electron-withdrawing group through induction. Theoretical studies have shown that the ethynyl group can finely tune the electronic properties of aromatic systems. researchgate.netnih.gov

Amino Group: The amino group at C2 is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating.

The cumulative effect of the potent -I effects from the fluorine and ethynyl groups makes the pyridine ring highly electron-deficient. This has two major consequences:

Enhanced Electrophilicity: The reduced electron density greatly activates the ring for nucleophilic attack, particularly at the C6 position, as discussed in the SNAr section.

Decreased Basicity: The electron-withdrawing substituents pull electron density away from the ring nitrogen, making its lone pair less available for protonation. This significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Similarly, the basicity of the exocyclic 2-amino group is also diminished.

Reactivity and Derivatization of the Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and the formation of Schiff bases. These reactions are fundamental in the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows it to readily react with electrophilic reagents such as acylating, alkylating, and arylating agents.

Acylation: Acylation of 2-aminopyridines is a common transformation. For instance, the reaction of 2-aminopyridine with acyl chlorides or anhydrides in the presence of a base typically yields the corresponding N-acylated product. A novel synthesis route for 2-amino-5-fluoropyridine, a related compound, involves an amino acetylation step, highlighting the feasibility of such reactions. researchgate.net

Alkylation: The alkylation of aminopyridines can be more complex. Direct alkylation with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. However, methods for the selective monoalkylation of amines have been developed. For example, N/O-alkylation reactions have been used in the synthesis of 2-(p-aminophenyl)-6-substituent-benzothiazole derivatives from 2-amino-6-substituted benzothiazoles. researchgate.net

Arylation: The arylation of aminopyridines can be achieved through various transition metal-catalyzed cross-coupling reactions. Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines can readily form stable complexes with metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions. rsc.org For instance, the palladium-catalyzed arylation of N-aryl-2-aminopyridines has been shown to proceed via the formation of a six-membered palladacycle intermediate. rsc.org

A summary of representative derivatization reactions of the amino group is presented in the table below.

Reaction TypeReagentProduct Type
AcylationAcyl chloride/anhydrideN-Acyl-5-ethynyl-6-fluoropyridin-2-amine
AlkylationAlkyl halideN-Alkyl-5-ethynyl-6-fluoropyridin-2-amine
ArylationAryl halide (with catalyst)N-Aryl-5-ethynyl-6-fluoropyridin-2-amine

Formation of Schiff Bases and Related Imines

The condensation reaction between the primary amino group of this compound and a carbonyl compound (aldehyde or ketone) leads to the formation of a Schiff base, also known as an imine or azomethine. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. researchgate.net

Schiff bases derived from 2-aminopyridine and its derivatives are widely studied due to their interesting chemical properties and biological activities. researchgate.nettandfonline.comnih.govnih.gov The general procedure for the synthesis of 2-aminopyridine Schiff bases involves refluxing an equimolar ratio of the 2-aminopyridine derivative and a suitable aldehyde in a solvent like ethanol. tandfonline.com The formation of the characteristic -C=N- group can be confirmed by spectroscopic methods such as FT-IR. researchgate.net

The following table summarizes the key aspects of Schiff base formation.

ReactantsCatalystKey IntermediateProduct
This compound, Aldehyde/KetoneAcidHemiaminalSchiff Base (Imine)

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity is largely governed by nucleophilic substitution and the electronic properties of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-halopyridines. The fluorine atom at the 6-position of this compound is susceptible to displacement by nucleophiles. Such reactions on 2-fluoropyridines have been studied, and while often requiring forcing conditions, they provide a site-specific method for synthesizing substituted pyridines. nih.gov The rate of nucleophilic substitution is influenced by the nature of the leaving group, with fluoride being a better leaving group than chloride in some instances. The mechanism generally involves the attack of the nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer-type intermediate, followed by the departure of the halide ion.

The mechanism of Schiff base formation proceeds through the nucleophilic attack of the amino group on the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent acid-catalyzed dehydration results in the formation of the imine. researchgate.net

For transition metal-catalyzed arylations, the mechanism often involves the coordination of the metal to the nitrogen atom of the pyridine ring, followed by C-H activation to form a metallacycle intermediate. rsc.org Subsequent steps of oxidative addition and reductive elimination lead to the final arylated product.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects:

Fluorine Atom: The fluorine atom at the 6-position is a strongly electron-withdrawing group due to its high electronegativity. This has a dual effect. It activates the pyridine ring towards nucleophilic aromatic substitution at the 6-position by stabilizing the negatively charged intermediate. nih.gov However, it also deactivates the amino group by withdrawing electron density, making it less nucleophilic compared to unsubstituted 2-aminopyridine.

Ethynyl Group: The ethynyl group at the 5-position is also electron-withdrawing through an inductive effect, further deactivating the amino group.

The interplay of these electronic effects can be complex. For example, in the aminolysis of 2-pyridyl benzoates, the electronic nature of substituents in the benzoyl moiety was found to influence the degree of bond formation in the transition state. researchgate.net

Steric Effects:

The substituents on the pyridine ring can sterically hinder the approach of reagents to the amino group or the pyridine nitrogen. However, in many cases, the electronic effects are more dominant in directing the reactivity. rsc.org

In transition metal-catalyzed reactions, steric effects can play a role in the stability of intermediates. For instance, in the annulation of N-aryl-2-aminopyrimidines, steric interactions were proposed to suppress β-hydride elimination in a ruthenium intermediate. rsc.org The basicity and nucleophilicity of pyridine derivatives can be significantly modified by steric hindrance, as seen in 2,6-dimethylpyridine. msu.edu

The combined steric and electronic effects of the fluoro and ethynyl groups make this compound a unique building block with a nuanced reactivity profile that can be exploited for the synthesis of complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 6 Fluoropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-ethynyl-6-fluoropyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In this compound, the aromatic protons on the pyridine (B92270) ring, the amine protons, and the acetylenic proton each exhibit characteristic chemical shifts and coupling patterns.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The fluorine atom at position 6 and the ethynyl (B1212043) group at position 5 significantly influence the chemical shifts of the adjacent protons at positions 3 and 4. The amine protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent. The terminal acetylenic proton is expected to resonate as a sharp singlet at a characteristic upfield position.

Interactive Data Table: ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-36.5 - 7.0Doublet of doubletsJ(H-F), J(H-H)
H-47.5 - 8.0Doublet of doubletsJ(H-F), J(H-H)
NH₂4.5 - 5.5Broad Singlet-
C≡CH3.0 - 3.5Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the electronegative fluorine atom and the electron-withdrawing ethynyl group. The two carbons of the ethynyl group will have characteristic chemical shifts in the range of 70-90 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Interactive Data Table: ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Coupling to Fluorine
C-2155 - 160Yes (³JCF)
C-3110 - 115Yes (²JCF)
C-4140 - 145Yes (³JCF)
C-595 - 100Yes (²JCF)
C-6158 - 163Yes (¹JCF)
C≡CH80 - 85No
C≡CH75 - 80No

Note: Predicted values are based on analogous structures and may differ from experimental results.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine atom is influenced by its electronic environment. In this compound, the fluorine at the 6-position is expected to show a chemical shift that is characteristic of a fluorine atom attached to a pyridine ring. Furthermore, the ¹⁹F NMR spectrum will exhibit couplings to the adjacent protons (H-3 and H-4) and carbons (C-5 and C-6), providing valuable connectivity information. The analysis of these coupling constants can offer insights into the geometry of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₅FN₂), the calculated exact mass is 136.0437 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula of the compound. PubChemLite provides predicted collision cross-section data for various adducts of the molecule, which can be useful in advanced mass spectrometry studies. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound

Adduct Predicted m/z
[M+H]⁺137.0510
[M+Na]⁺159.0329

Data sourced from predicted values and may vary in experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample. An LC-MS analysis of this compound would involve passing the compound through an HPLC column to separate it from any impurities. The eluent would then be introduced into the mass spectrometer, which would detect the parent ion and any fragments, confirming the identity of the main peak and any impurities present. This provides a robust method for determining the purity of a synthesized batch of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed analysis of the infrared spectrum for this compound, including a data table of characteristic absorption peaks, cannot be provided as no experimentally obtained IR spectrum is publicly available. A theoretical description of expected peaks would be speculative and would not adhere to the requirement for scientifically accurate, data-based content for this specific compound.

X-ray Crystallography for Solid-State Structural Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the public domain. As no X-ray crystallography studies for this compound have been published, a detailed discussion of its solid-state structure and a corresponding data table cannot be generated.

Computational and Theoretical Studies of 5 Ethynyl 6 Fluoropyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic nature of a molecule. These methods solve quantum mechanical equations to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sid.ir It is particularly effective for predicting the geometries, electronic properties, and reactivity of molecules like 5-ethynyl-6-fluoropyridin-2-amine. ijcce.ac.ir Methods such as the B3LYP hybrid functional, often paired with basis sets like 6-311G or 6-311++G(d,p), are commonly employed to optimize molecular structures and calculate electronic properties. ijcce.ac.irnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In substituted pyridines, the nature and position of the substituents significantly influence the energies of these frontier orbitals. For this compound, the amino group is expected to raise the HOMO energy, while the fluorine and ethynyl (B1212043) groups can influence both HOMO and LUMO levels, leading to a specific energy gap that defines its reactivity profile. nih.gov The analysis of the electron density of HOMO and LUMO provides insights into delocalization and electron transfer within the molecule. researchgate.net

Table 1: Representative Frontier Orbital Data

ParameterEnergy (eV)Description
HOMO Energy -5.8 to -6.2Represents the energy of the highest occupied molecular orbital; related to the electron-donating capacity.
LUMO Energy -0.8 to -1.2Represents the energy of the lowest unoccupied molecular orbital; related to the electron-accepting capacity.
HOMO-LUMO Gap (ΔE) 4.8 to 5.2The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. researchgate.net

Electron density mapping provides a visual representation of the electron distribution within a molecule. sid.ir Mapped onto this surface, the Molecular Electrostatic Potential (MEP) illustrates the net electrostatic effect of the molecule's electrons and nuclei. The MEP surface is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net

Different colors on an MEP map indicate varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group due to the presence of lone pairs of electrons, identifying these as primary sites for protonation or coordination to metal centers. The electropositive regions would likely be associated with the hydrogen atoms, particularly the one on the amino group and the acetylenic hydrogen.

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond static electronic structure calculations to explore the dynamic behavior of molecules and their interactions.

Tautomerism is another important consideration for this molecule. The 2-aminopyridine (B139424) moiety can theoretically exist in equilibrium with its imino tautomer (5-ethynyl-6-fluoro-1,2-dihydropyridin-2-imine). Computational studies can determine the relative energies of these two tautomers. nih.gov By calculating the energy barrier for the intramolecular hydrogen transfer, it is possible to predict which tautomer is more stable and therefore more prevalent under given conditions. nih.govnih.gov For most 2-aminopyridine systems, the amino form is significantly more stable than the imino form.

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the ring nitrogen to coordinate with a metal center. This compound possesses multiple potential coordination sites: the pyridine nitrogen, the amino group, and the π-system of the ethynyl group.

Molecular modeling can be used to predict how this molecule would bind to a catalytic metal, such as palladium. By simulating the formation of a palladium complex, researchers can determine the preferred coordination mode (e.g., monodentate via the pyridine nitrogen or bidentate chelation involving both the pyridine and amino nitrogens). These simulations can also calculate the binding energy, providing a quantitative measure of the stability of the resulting complex. Understanding these interactions is crucial for designing new catalysts and predicting the role of such ligands in catalytic cycles.

Theoretical Exploration of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of this compound is fundamentally dictated by the electronic and steric interplay of its constituent functional groups: the pyridine core, the 2-amino group, the 6-fluoro substituent, and the 5-ethynyl group. While direct experimental and computational data on this specific compound are not extensively available in public literature, we can construct a robust theoretical SAR profile by analyzing the contributions of each component based on well-established principles of medicinal chemistry and computational studies of related pyridine derivatives.

The pyridine ring itself is an aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. mdpi.com The nitrogen atom in the ring acts as a hydrogen bond acceptor, influencing the molecule's orientation within a receptor binding pocket.

The 2-amino group is a strong electron-donating group, which significantly influences the electronic distribution within the pyridine ring. It is a key site for hydrogen bond donation, a critical interaction for anchoring the molecule to its biological target. mdpi.com Computational studies on related aminopyridines have shown that the amino group enhances the electron density on the pyridine ring, which can modulate its reactivity and interaction with electrophilic species.

The 6-fluoro substituent , being a highly electronegative atom, acts as a potent electron-withdrawing group. This has several implications for the molecule's properties. The fluorine atom can alter the pKa of the pyridine nitrogen, making it less basic. This modification can be crucial for optimizing a compound's pharmacokinetic profile by influencing its solubility and membrane permeability. Furthermore, the fluorine atom can form specific, albeit weak, hydrogen bonds with appropriate donors and can block metabolic pathways, thereby increasing the compound's in vivo stability. mdpi.com

The 5-ethynyl group is a particularly interesting functional group in medicinal chemistry. It is a rigid, linear group that can act as a linker or occupy a specific hydrophobic pocket within a receptor. The triple bond of the ethynyl group is electron-rich and can participate in π-stacking interactions. Computationally, the ethynyl group is known to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby affecting its electronic properties and reactivity.

To quantify the potential properties of this compound, we can extrapolate from known computational data of its structural precursor, 6-fluoropyridin-2-amine. The introduction of the ethynyl group at the 5-position is expected to modulate these properties.

Interactive Data Table: Predicted Physicochemical Properties and Their SAR Implications

PropertyValue for 6-fluoropyridin-2-aminePredicted Influence of 5-ethynyl GroupRationale for Structure-Activity Relationship
Molecular Weight ( g/mol ) 112.11 chemscene.comguidechem.comIncreaseThe addition of a C₂H group increases the overall mass, which can affect diffusion and transport properties.
Topological Polar Surface Area (TPSA) (Ų) 38.91 chemscene.comMinimal ChangeThe ethynyl group is largely non-polar and is not expected to significantly alter the TPSA, which is dominated by the amino group and pyridine nitrogen. The ability to form polar interactions remains largely unchanged.
LogP 0.8029 chemscene.comIncreaseThe hydrophobic ethynyl group will increase the lipophilicity of the molecule, potentially enhancing membrane permeability.
Hydrogen Bond Donors 1 chemscene.comNo ChangeThe number of hydrogen bond donors is determined by the amino group and remains constant.
Hydrogen Bond Acceptors 2 chemscene.comIncrease (theoretically)The pyridine nitrogen and the amino nitrogen are primary acceptors. The triple bond of the ethynyl group can also act as a weak hydrogen bond acceptor.
pKa ~2.26 (Predicted for 2-amino-6-fluoropyridine) guidechem.comSlight DecreaseThe electron-withdrawing nature of the ethynyl group may slightly decrease the basicity of the pyridine nitrogen, further fine-tuning the ionization state at physiological pH.

These predicted changes highlight the nuanced role of the 5-ethynyl group in shaping the SAR profile of the molecule. The increased lipophilicity and potential for additional weak interactions could enhance binding affinity and cellular uptake, while the subtle electronic effects could modulate target-specific activity.

Comparative Computational Studies with Analogous Fluorinated Pyridines

To further understand the unique properties of this compound, it is instructive to compare its predicted electronic characteristics with those of related, simpler fluorinated pyridines. Density Functional Theory (DFT) is a powerful tool for such comparisons, providing insights into the electronic structure, reactivity, and spectroscopic properties. researchgate.netiiste.org

Interactive Data Table: Comparative Computational Analysis of Substituted Pyridines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine (Reference) HighLowLargeModerate
2-Aminopyridine Higher than PyridineSimilar to PyridineSmaller than PyridineHigher than Pyridine
6-Fluoro-2-aminopyridine Lower than 2-AminopyridineLower than 2-AminopyridineSimilar to 2-AminopyridineHigher than 2-Aminopyridine
5-Ethynyl-6-fluoro-2-aminopyridine (Predicted) Higher than 6-Fluoro-2-aminopyridineLower than 6-Fluoro-2-aminopyridineSmaller than 6-Fluoro-2-aminopyridineHigher than 6-Fluoro-2-aminopyridine

Note: The values in this table are relative and based on established electronic effects of the substituents.

The HOMO (Highest Occupied Molecular Orbital) energy is an indicator of the molecule's ability to donate electrons. The amino group raises the HOMO energy, making the molecule a better electron donor. The fluoro group, being electron-withdrawing, would be expected to lower the HOMO energy. The ethynyl group, with its π-system, would likely raise the HOMO energy relative to the non-ethynylated analog.

The LUMO (Lowest Unoccupied Molecular Orbital) energy reflects the ability to accept electrons. The electron-withdrawing fluoro group is expected to lower the LUMO energy, making the molecule a better electron acceptor. The ethynyl group would also contribute to lowering the LUMO energy due to its ability to accept electron density into its π* orbitals.

The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net The combined effect of the amino, fluoro, and ethynyl groups is predicted to result in a smaller HOMO-LUMO gap for this compound compared to simpler analogs, suggesting a potentially higher reactivity.

Role of 5 Ethynyl 6 Fluoropyridin 2 Amine in Chemical Biology and Scaffold Based Research

Development of Novel Pyridine-Based Scaffolds and Chemical Probes

The structure of 5-ethynyl-6-fluoropyridin-2-amine, featuring a pyridine (B92270) core, an ethynyl (B1212043) group, and a fluorine atom, suggests its potential as a versatile building block for the development of novel chemical scaffolds. The pyridine ring is a common motif in many biologically active compounds. The ethynyl group offers a reactive handle for various chemical modifications, such as click chemistry reactions, which are widely used in the synthesis of complex molecules and bioconjugation. The fluorine atom can enhance metabolic stability and binding affinity of a molecule. These features could theoretically allow for the creation of diverse libraries of pyridine-based compounds for screening in drug discovery and for the development of chemical probes to study biological processes.

Investigation of Molecular Interactions in Biological Systems in vitro

The inherent structural features of this compound make it a hypothetical candidate for investigating molecular interactions within biological systems.

Enzyme Inhibition Studies (e.g., kinases, deformylases)

The aminopyridine scaffold is a known pharmacophore in many enzyme inhibitors. For instance, certain aminopyridine derivatives have been explored as inhibitors of various kinases and deformylases. The ethynyl group could be positioned to interact with key residues in an enzyme's active site, potentially leading to inhibitory activity. The fluorine atom could further modulate the electronic properties and binding interactions of the molecule. However, without experimental data, its actual inhibitory potential against any specific enzyme remains speculative.

Studies as a Neuropeptide FF Receptor Antagonist in Research Models

While some aminopyridine-based compounds have been investigated as ligands for various neuropeptide receptors, there is no specific information linking this compound to the neuropeptide FF (NPFF) receptor. The development of an NPFF receptor antagonist would require specific structural features that complement the receptor's binding site, which have not been determined for this particular compound.

Applications in Medicinal Chemistry Research as a Synthetic Intermediate for Lead Compound Discovery

The true potential of this compound in medicinal chemistry would likely be as a synthetic intermediate. Its functional groups provide multiple points for chemical elaboration.

Fragment-Based Drug Design (FBDD) Strategies

In the context of fragment-based drug design (FBDD), this compound could serve as a starting fragment. Its low molecular weight and presence of key functional groups fit the profile of a typical fragment. Screening this compound against a biological target could reveal weak binding interactions. If a hit is identified, the ethynyl and amino groups provide clear vectors for chemical elaboration to grow the fragment into a more potent lead compound. This process would involve iterative cycles of chemical synthesis and biological testing to optimize the binding affinity and other pharmacological properties.

Scaffold Hopping Methodologies for New Chemotype Identification

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at the discovery of novel compounds (new chemotypes) that retain the biological activity of a known parent molecule but possess a fundamentally different core structure. dtic.mil This approach is invaluable for generating new intellectual property, improving pharmacokinetic properties, and overcoming limitations of existing chemical series. dtic.mil The underlying principle of scaffold hopping deviates from the traditional similarity property principle, which posits that structurally similar molecules have similar activities; instead, it seeks to identify isofunctional molecules with distinct backbones. dtic.mil

Methodologies for scaffold hopping can be broadly categorized, and they often involve the replacement of a central molecular fragment. dtic.milnih.gov A common technique is the substitution of one heterocyclic system for another. For instance, a pyrimidine (B1678525) core might be replaced by a pyrazole (B372694) to improve physicochemical properties while maintaining the essential three-dimensional arrangement of pharmacophoric features. nih.gov Similarly, a central methylpyrazole in a known receptor antagonist was successfully replaced by a pyrazine (B50134) to create a new series of potent compounds. nih.gov

The structure of this compound, built upon a substituted pyridine ring, makes it a relevant subject for scaffold hopping endeavors. The pyridine core itself can be considered a scaffold that could either be the result of a scaffold hop from a different heterocyclic system or serve as the starting point for designing new chemotypes by replacing it with other bioisosteric rings. The goal is to preserve the spatial orientation of key functional groups—in this case, the amino and ethynyl groups—that are critical for biological interactions, while exploring novel core structures. dtic.mil

In Vitro Cellular Research Applications

The unique functional groups of this compound, particularly the ethynyl group, position it as a potential tool for sophisticated in vitro cellular research, especially in studies related to DNA synthesis and cell cycle analysis.

A revolutionary technique in cell biology involves the use of nucleoside analogs containing an alkyne group to label newly synthesized DNA. researchgate.net The benchmark for this method is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that gets incorporated into the DNA of actively dividing cells during the S-phase. thermofisher.comnih.gov The detection of incorporated EdU is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry. thermofisher.comwikipedia.org In this reaction, the terminal alkyne (the ethynyl group) of the incorporated EdU molecule covalently bonds with a fluorescently labeled azide (B81097) probe. researchgate.netthermofisher.com

This detection method offers significant advantages over the older 5-bromo-2'-deoxyuridine (B1667946) (BrdU) technique. nih.gov BrdU detection requires harsh DNA denaturation using acid or heat to expose the incorporated base for antibody binding. nih.govnih.gov In contrast, the click reaction for EdU detection uses small azide probes that can easily access the DNA without the need for denaturation, resulting in a faster, more reproducible protocol that better preserves cell morphology and antigenicity for multiplexing with other antibody-based probes. thermofisher.comnih.gov

Following the success of EdU, other alkyne-modified nucleosides like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) have been developed. researchgate.netnih.gov EdC functions similarly to EdU and has been shown to have lower cytotoxicity in certain contexts, making it suitable for long-term cell tracking studies. nih.gov The crucial feature of these molecules is the ethynyl group, which serves as the chemical handle for detection. The presence of this same ethynyl group in this compound suggests its potential utility in similar click chemistry-based detection assays, should the molecule be incorporated into cellular macromolecules.

FeatureEdU/EdC Labeling (Click Chemistry)BrdU Labeling (Immunodetection)
Principle Incorporation of an alkyne-modified nucleoside (EdU/EdC) into DNA. thermofisher.comnih.govIncorporation of a thymidine analog (BrdU) into DNA. nih.gov
Detection Copper-catalyzed click reaction with a small fluorescent azide. thermofisher.comRequires a specific primary antibody against BrdU and a secondary antibody. nih.gov
DNA Denaturation Not required. thermofisher.comnih.govRequired (using HCl, heat, or DNase). nih.gov
Protocol Fast and simple. thermofisher.comLengthy and harsh. nih.gov
Multiplexing Easily compatible with antibody-based co-labeling. thermofisher.comCan compromise epitopes for other antibodies. nih.gov

The ability to accurately label and detect cells undergoing DNA synthesis is fundamental to studying the mechanisms of cell proliferation. By using techniques like EdU labeling, researchers can perform high-resolution analyses of cell cycle kinetics. nih.gov A "pulse" of the labeling agent can tag all cells currently in S-phase, and by tracking this population over time, the progression through G2, M, and G1 phases can be monitored. nih.gov

However, the introduction of modified nucleosides is not without consequence. Studies have shown that long-term exposure to EdU can induce cell cycle arrest and, in some cell lines, lead to DNA damage and cell death. wikipedia.orgnih.gov For example, some breast cancer cell lines exhibit a cell cycle arrest upon prolonged EdU treatment, while others are driven into necrosis. nih.gov This highlights the necessity of empirically determining the potential cytotoxic or cell-cycle-modulating effects of any labeling agent for each specific cell type and experimental condition. nih.gov

These findings are critical for the mechanistic interpretation of proliferation assays. If a compound like this compound were to be used as a probe due to its ethynyl group, it would be imperative to first conduct studies to characterize its intrinsic effects on cell viability, DNA synthesis, and cell cycle progression. Such characterization would ensure that observed modulations in cell proliferation are due to the experimental variable being tested, rather than being an artifact of the detection agent itself.

Future Perspectives and Emerging Research Avenues for 5 Ethynyl 6 Fluoropyridin 2 Amine

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The synthesis and functionalization of pyridine (B92270) derivatives can be significantly enhanced by the adoption of advanced synthetic methodologies like flow chemistry and photocatalysis. These techniques offer advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: The continuous nature of flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For the synthesis of 5-ethynyl-6-fluoropyridin-2-amine and its derivatives, flow chemistry could be particularly beneficial in multistep sequences, minimizing the isolation of potentially hazardous intermediates. The ethynylation step, often a Sonogashira coupling, can be optimized in a flow reactor to enhance catalyst efficiency and reduce reaction times.

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for the site-selective functionalization of pyridine rings under mild, transition-metal-free conditions. acs.orgresearchgate.net This methodology could be employed to introduce a variety of functional groups onto the pyridine scaffold of this compound. For instance, photocatalytic radical cascades could enable site-selective C-H functionalization, offering a direct route to novel derivatives that would be challenging to access through traditional methods. researcher.life The generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions presents a novel mechanism for achieving distinct positional selectivity in functionalization, diverging from classical Minisci-type reactions. researchgate.netrecercat.cat

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

The 2-aminopyridine (B139424) moiety and the ethynyl (B1212043) group of this compound are ripe for exploration through various derivatization pathways, allowing for a significant expansion of its chemical space.

The synthesis of 2-aminopyridine derivatives is a well-established field, with numerous methods available for their preparation and functionalization. nih.govgoogle.comgoogle.com These methods can be adapted to create a diverse library of compounds based on the this compound scaffold. For example, multicomponent reactions (MCRs) offer an efficient route to complex 2-aminopyridine derivatives from simple starting materials. nih.gov Furthermore, late-stage functionalization techniques can be employed to introduce diverse substituents, expanding the range of accessible analogues. acs.orgnih.gov

The ethynyl group serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and cyclization reactions. These reactions can be used to append a wide range of molecular fragments, from small organic molecules to complex biomolecules, thereby generating novel chemical entities with diverse properties and potential applications.

Applications in Materials Science Research (e.g., functional nanomaterials, ligands for organometallic compounds)

The unique electronic and structural properties of this compound make it an attractive building block for advanced materials.

Functional Nanomaterials: The ethynyl group can be utilized for the covalent attachment of the molecule to the surface of nanomaterials, such as carbon nanotubes or gold nanoparticles. This functionalization can impart new properties to the nanomaterials, such as fluorescence or specific binding capabilities, making them suitable for applications in sensing, imaging, and drug delivery.

Ligands for Organometallic Compounds: The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel organometallic complexes. The fluorine substituent can influence the electronic properties of the metal center, potentially leading to complexes with interesting catalytic or photophysical properties. For instance, fluoropyridine-containing ligands have been used in the synthesis of 3d metal complexes where the spin state of the metal center can be modulated, which in turn affects the ligand-based fluorescence. rsc.org This suggests potential applications in the development of molecular switches and sensors. The study of fluoropyridine ligands in organometallic chemistry is an active area of research. acs.org

Advanced Computational and Artificial Intelligence-Driven Design for New Chemical Entities

Computational chemistry and artificial intelligence (AI) are revolutionizing the process of drug discovery and materials design. These tools can be leveraged to accelerate the exploration of the chemical space around this compound and to design new chemical entities with desired properties.

Computational Studies: Quantum chemical calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. emerginginvestigators.orgnih.gov This information can guide the design of new molecules with optimized properties. For example, computational studies can predict the impact of different substituents on the molecule's kinase inhibitory activity or its binding affinity to a target protein.

Artificial Intelligence: AI and machine learning algorithms can be trained on existing data to predict the properties of novel compounds. nih.govnih.gov For instance, a deep learning-based scaffold hopping strategy could be employed to design new kinase inhibitors based on the this compound scaffold. chemrxiv.org AI can also be used to design novel pyridine derivatives with specific biological activities, such as anticancer or antimicrobial properties. rsc.orgresearchgate.net

Potential for Scaffold Redesign and Bioisosteric Replacements in Research Tools

The this compound scaffold can serve as a starting point for the design of new research tools and therapeutic agents through scaffold hopping and bioisosteric replacement strategies.

Scaffold Hopping: This approach involves replacing the core scaffold of a molecule with a different one while retaining its key pharmacophoric features. nih.govnih.govnamiki-s.co.jp Starting from the this compound scaffold, medicinal chemists can design and synthesize novel heterocyclic systems with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. This strategy has been successfully applied to discover novel kinase inhibitors. nih.govnih.govacs.org

Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. nih.govdrughunter.comcambridgemedchemconsulting.com The amino and fluoro groups on the pyridine ring of this compound can be replaced with other functional groups to fine-tune the molecule's properties. For example, replacing the amino group with other basic bioisosteres could modulate the pKa and improve drug-like properties. cambridgemedchemconsulting.com Similarly, the fluorine atom can be replaced with other isosteres to probe the structure-activity relationship and optimize binding interactions. The pyridine ring itself can also be considered a bioisostere for other aromatic systems in certain contexts. ebi.ac.uknih.gov

Q & A

Q. What are the primary synthetic routes for 5-ethynyl-6-fluoropyridin-2-amine, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Fluorination of pyridine precursors via nucleophilic substitution (e.g., using pentafluoropyridine as a starting material) .
  • Step 2 : Introduction of the ethynyl group via Sonogashira coupling or copper(I)-catalyzed cycloaddition with terminal alkynes .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (Pd/C or CuI) significantly impact yield. For example, Pd-catalyzed couplings achieve ~80% yield but require inert atmospheres, while Cu-mediated methods offer regioselectivity for alkynylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ ~-120 to -150 ppm for aromatic F), while 1H^{1}\text{H} NMR resolves ethynyl proton signals (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyridine derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C7_7H6_6FN2_2: 151.05 g/mol) and detects isotopic patterns for fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Study : If 1H^{1}\text{H} NMR shows unexpected splitting, consider:
  • Tautomerism : Fluorine’s electron-withdrawing effect may stabilize rare tautomeric forms .
  • Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated intermediates) can distort signals. Use 2D NMR (COSY, HSQC) to isolate coupling networks .
  • Statistical Validation : Compare experimental data with computational predictions (DFT for 19F^{19}\text{F} chemical shifts) .

Q. What strategies optimize the regioselectivity of ethynyl group introduction in fluoropyridin-2-amine derivatives?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., trimethylsilyl) at the 5-position to guide ethynylation at the 6-position .
  • Catalytic Systems : Pd(PPh3_3)4_4/CuI in DMF enhances cross-coupling efficiency for terminal alkynes, achieving >90% regioselectivity .
  • Table : Comparison of Catalytic Conditions
CatalystSolventYield (%)Regioselectivity
Pd/CDMF78Moderate
CuITHF85High
Pd/CuToluene92Very High

Q. How is this compound utilized in designing kinase inhibitors or covalent binders?

  • Methodological Answer :
  • Covalent Inhibition : The ethynyl group reacts with cysteine residues in kinase ATP-binding pockets (e.g., EGFR inhibitors). Kinetic studies (IC50_{50}, Kd_d) validate target engagement .
  • SAR Studies : Fluorine’s electronegativity modulates binding affinity. Replace 6-F with Cl or CF3_3 to assess steric/electronic effects .
  • In Vivo Testing : Radiolabeled derivatives (e.g., 18F^{18}\text{F}) track biodistribution in murine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in fluoropyridine derivatives?

  • Methodological Answer :
  • Step 1 : Re-optimize computational parameters (e.g., basis sets for fluorine in DFT) to improve agreement with 19F^{19}\text{F} NMR shifts .
  • Step 2 : Validate synthetic intermediates (e.g., via X-ray) to confirm regiochemistry before attributing discrepancies to theory limitations .
  • Step 3 : Use multivariate analysis (PCA) to identify outlier reactions in high-throughput screening datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.